N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 and has since been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide has been used in a variety of scientific research applications. It has been studied for its potential role in treating osteoporosis, chronic kidney disease, and hyperparathyroidism. Additionally, this compound has been used to study the role of CaSR in cancer, cardiovascular disease, and diabetes.
Mécanisme D'action
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide selectively blocks the CaSR, which is a G protein-coupled receptor that is activated by changes in extracellular calcium levels. By blocking the CaSR, this compound reduces the activity of parathyroid hormone (PTH) and calcium reabsorption in the kidneys. This leads to a decrease in serum calcium levels, which is beneficial in the treatment of hyperparathyroidism and other calcium-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to reducing serum calcium levels, this compound has been shown to increase bone mineral density and reduce bone resorption. It has also been shown to reduce arterial stiffness and improve endothelial function in patients with chronic kidney disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide in lab experiments is its selectivity for the CaSR. This allows researchers to study the specific effects of blocking the CaSR without interfering with other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other CaSR antagonists. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are several future directions for research on N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide. One area of interest is its potential role in treating other calcium-related disorders, such as hypoparathyroidism and pseudohypoparathyroidism. Additionally, this compound may have applications in the treatment of certain types of cancer, such as breast and prostate cancer. Further research is also needed to optimize the synthesis method and improve the potency of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis method for N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide involves the reaction of 1-pyrrolidine sulfonamide with 2-phenylethylamine and 2-oxo-2-phenylethyl isocyanate. The resulting compound is then oxidized to yield this compound. This process has been optimized over the years to improve yields and purity.
Propriétés
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16-12-15(17-23(21,22)19-9-4-5-10-19)13-18(16)11-8-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPKOKYZCZMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.